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Compound of Interest

Compound Name:
1-Methylbicyclo[4.1.0]heptan-2-

one

CAS No.: 14845-40-0

Cat. No.: B085031 Get Quote

Application Note & Safety Profile for Pharmaceutical Development

Executive Summary
Chlorpheniramine Maleate (CPM) represents a foundational scaffold in the alkylamine class of

first-generation H1-antihistamines. While historically significant for its efficacy in allergic rhinitis

and urticaria, its utility in modern drug development extends to its role as a model compound

for blood-brain barrier (BBB) permeability and cytochrome P450 (CYP2D6) metabolic probing.

This technical guide moves beyond standard safety data sheets to provide a rigorous analysis

of the physicochemical properties, inverse agonist mechanism, and validated analytical

protocols required for high-precision research applications.

Chemical Identity & Stereochemical Architecture
CAS 5771-58-4 specifically denotes the maleate salt of chlorpheniramine. It is critical to

distinguish this from the free base (CAS 132-22-9) or the enantiopure d-isomer

(Dexchlorpheniramine), as their solubility and potency profiles differ significantly.

IUPAC Name: 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-

enedioic acid
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Molecular Formula: C

H

ClN

[1][2] · C

H

O

Chirality: CPM is a racemic mixture (1:1) of d- and l-enantiomers. The d-isomer (dextro)

possesses approximately 100-fold greater affinity for the H1 receptor than the l-isomer.

However, CAS 5771-58-4 refers to the racemate used in most standard formulations.

Physicochemical Profile
The following data aggregates experimental values critical for formulation stability and

dissolution testing.
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Property Value / Range Context for Development

Molecular Weight 390.86 g/mol Stoichiometry calculations

Melting Point 130°C – 135°C

Purity indicator; sharp

endotherm indicates high

crystallinity

Solubility (Water) ~160 mg/mL (25°C)

Classified as "Freely Soluble"

(USP); ideal for aqueous

injectables

Solubility (Ethanol) Soluble
Useful for organic phase

extraction

pKa 9.2 (Amine group)
Ionized at physiological pH;

drives lysosomal trapping

LogP (Octanol/Water) 3.38 (Free base)
High lipophilicity explains rapid

BBB penetration

Appearance White crystalline powder
Photosensitive; requires light-

resistant storage

Pharmacodynamics: The Inverse Agonist
Mechanism
Contrary to early classification as a simple "antagonist," CPM functions as an inverse agonist. It

does not merely block histamine; it binds to the G-protein-coupled H1 receptor (GPCR) and

stabilizes it in an inactive conformation, thereby reducing the receptor's constitutive activity

(basal signaling).[3]

Mechanistic Pathway[5][6]
Histamine Binding: Stabilizes the active state (

), triggering

coupling, PLC activation, and
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release.

CPM Binding: Stabilizes the inactive state (

), preventing

coupling and reducing NF-

B inflammatory signaling.
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Figure 1: Mechanism of Action. CPM stabilizes the inactive receptor conformation, effectively

shunting the Gq/11 signaling cascade responsible for allergic symptoms.

Analytical Methodologies
For quantification in raw material or plasma, High-Performance Liquid Chromatography (HPLC)

is the gold standard. The following protocol is adapted from USP guidelines and optimized for

peak resolution.

HPLC Protocol (Isocratic)
Column: C18 (L1 packing),

, 5

m particle size.

Mobile Phase: Acetonitrile : Buffer (40 : 60).[4]

Buffer Prep: Dissolve 5.4 g

in 1000 mL water; adjust pH to 3.0 with dilute phosphoric acid.
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Flow Rate: 1.0 mL/min.[4][5]

Detection: UV Absorbance at 265 nm (Specific to the maleate chromophore).

Injection Volume: 10

L.

System Suitability Limits:

Tailing factor: NMT 2.0.

RSD (Replicate injections): NMT 2.0%.

Experimental Workflow
The following diagram illustrates the logical flow for a self-validating analytical run.
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Figure 2: Validated Analytical Workflow. Ensures data integrity by mandating system suitability

checks before final data processing.

Safety, Toxicology & Handling
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Signal Word: DANGER CPM is a potent bioactive agent. While safe at therapeutic doses (4

mg), it possesses a narrow therapeutic index in overdose scenarios.

Toxicological Data
Acute Oral Toxicity (LD50):

Rat: 306 mg/kg[6][7][8][9]

Mouse: 130 mg/kg[7]

Interpretation: Classified as "Toxic if swallowed" (H301).[10] Ingestion of <1g can be fatal

in children.

Target Organs: Central Nervous System (depression/stimulation), Heart (arrhythmias via

hERG channel blockade).

Handling Protocols
Engineering Controls: Use a local exhaust ventilation system (fume hood) when handling

powder to prevent inhalation of dust.

PPE: Nitrile gloves (0.11 mm thickness) and P2 respiratory filters are mandatory during

weighing.

Metabolic Toxicity: CPM is metabolized by CYP2D6. Researchers with genetic

polymorphisms (poor metabolizers) may experience higher plasma concentrations and

prolonged sedation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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